Home > Products > Screening Compounds P95659 > Tirilazad (mesylate hydrate)
Tirilazad (mesylate hydrate) - 111793-42-1

Tirilazad (mesylate hydrate)

Catalog Number: EVT-1568594
CAS Number: 111793-42-1
Molecular Formula: C39H58N6O6S
Molecular Weight: 739.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tirilazad mesylate hydrate is a synthetic compound classified as a 21-aminosteroid and is primarily recognized for its neuroprotective properties. It was initially developed to mitigate ischemic damage in the brain, particularly in the context of stroke. Despite its promise in animal models, clinical trials have yielded mixed results, leading to questions about its efficacy in human applications.

Source

Tirilazad mesylate was developed by Pharmacia & Upjohn and is derived from the piperazine class of compounds. The compound is often studied for its potential in treating conditions associated with oxidative stress and inflammation, such as strokes and traumatic brain injuries.

Classification

Tirilazad mesylate is classified under several categories:

  • Chemical Class: 21-aminosteroids
  • Pharmacological Class: Neuroprotective agents
  • Mechanism of Action: Free radical scavenger and membrane stabilizer
Synthesis Analysis

Methods

The synthesis of tirilazad mesylate generally involves multi-step chemical reactions starting from piperazine derivatives. The process typically includes:

  1. Formation of the Aminosteroid Backbone: This step involves the reaction of piperazine with various carbonyl compounds to form the core structure.
  2. Mesylation: The amine group is then treated with mesyl chloride to produce the mesylate salt, enhancing solubility and stability.

Technical Details

The synthesis can be optimized using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of tirilazad mesylate is C23H32N2O4SC_{23}H_{32}N_2O_4S. It features a piperazine ring substituted with various functional groups that contribute to its pharmacological activity.

Data

  • Molecular Weight: 432.58 g/mol
  • Structural Features: The compound contains a mesylate group which enhances its solubility in biological fluids, facilitating better bioavailability.
Chemical Reactions Analysis

Reactions

Tirilazad mesylate undergoes several chemical reactions relevant to its pharmacological action:

  1. Free Radical Scavenging: It reacts with free radicals generated during ischemic events, thereby reducing oxidative stress.
  2. Membrane Stabilization: The compound interacts with lipid membranes, preventing lipid peroxidation and maintaining cellular integrity.

Technical Details

The effectiveness of tirilazad in scavenging reactive oxygen species has been demonstrated through various assays measuring lipid peroxidation and cell viability in vitro.

Mechanism of Action

Process

Tirilazad exerts its neuroprotective effects primarily through:

  • Inhibition of Lipid Peroxidation: By scavenging free radicals, it prevents damage to neuronal membranes.
  • Reduction of Inflammatory Mediators: Tirilazad decreases the production of pro-inflammatory cytokines and other mediators that exacerbate ischemic damage.

Data

In animal studies, tirilazad has been shown to reduce infarct volume by approximately 29% and improve neurological scores by around 48%, indicating significant neuroprotective effects under controlled conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents like methanol and ethanol
  • Melting Point: Approximately 160 °C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Typically neutral; optimal stability is observed at a pH between 4.5 and 7.0.
Applications

Scientific Uses

Tirilazad mesylate has been investigated for various applications:

  • Neuroprotection in Stroke Models: It has shown efficacy in reducing brain damage in animal models of stroke.
  • Potential Treatment for Traumatic Brain Injury: Ongoing research explores its role in mitigating secondary injury following trauma.
  • Research on Inflammatory Conditions: Due to its ability to modulate inflammatory responses, tirilazad is being studied for other neuroinflammatory diseases.

Despite its promising laboratory results, clinical trials have not consistently supported its use in humans, particularly concerning acute ischemic stroke where it may worsen outcomes . Thus, while tirilazad mesylate hydrate demonstrates significant potential in preclinical studies, further research is necessary to clarify its role in clinical settings.

Chemical and Pharmacological Profile of Tirilazad Mesylate Hydrate

Structural Characteristics of 21-Aminosteroids

Tirilazad mesylate hydrate (chemical name: U-74006F hydrate; CAS Registry: 111793-42-1) is a nonglucocorticoid 21-aminosteroid characterized by strategic molecular modifications that enhance its neuroprotective properties. Its chemical formula is C₃₉H₅₈N₆O₆S, with a molecular weight of 738.98 g/mol [5] [6]. The compound features:

  • Lipophilic Anchor: A cholestane-derived steroid backbone with an extended conjugated system (C4-C5 double bond in the A-ring), facilitating deep integration into lipid bilayers [10].
  • Polar Functional Group: A 21-amino group replacing the traditional glucocorticoid C21-hydroxyl group, eliminating corticosteroid receptor affinity while enabling radical scavenging [10].
  • Membrane-Tethered Antioxidant: A piperazine moiety linked to the steroid core via a flexible carbon chain, positioning the antioxidant function optimally within membranes [5] [10].

The mesylate salt form enhances water solubility for intravenous administration, while the hydrate improves crystalline stability. Reduction of the A-ring double bond yields U-89678, an active metabolite with comparable neuroprotective efficacy [4] [10]. Table 1 summarizes key chemical attributes.

Table 1: Structural Properties of Tirilazad Mesylate Hydrate

PropertyValue/Description
Chemical FormulaC₃₉H₅₈N₆O₆S
Molecular Weight738.98 g/mol
CAS Registry (Hydrate)111793-42-1
Primary MetaboliteU-89678 (reduced A-ring)
Log P (calculated)~8 (highly lipophilic)
Key Functional Groups21-Amino group, piperazine, mesylate counterion

Mechanism of Action: Lipid Peroxidation Inhibition

Tirilazad functions as a cytoprotective agent primarily through inhibition of iron-catalyzed lipid peroxidation (LP), a destructive process amplifying cellular injury in ischemia/reperfusion, trauma, and inflammation. Its mechanism involves dual synergistic actions:

  • Chemical Antioxidant Activity:
  • Scavenges lipid peroxyl (LOO•) and hydroxyl (•OH) radicals via electron donation from its amine group, interrupting LP chain reactions [2] [10].
  • Reduces ferrous iron (Fe²⁺) availability, a critical catalyst for Fenton reaction-derived •OH formation [10].
  • In in vitro synaptosomal systems, tirilazad inhibits iron-dependent LP with IC₅₀ values of 10–60 μM, surpassing methylprednisolone’s efficacy [10].

  • Membrane Stabilization:

  • The lipophilic steroid backbone anchors the molecule at lipid-water interfaces, increasing membrane microviscosity and limiting radical diffusion ("membrane sealing") [2] [4].
  • At 30 μM in neuronal cultures, tirilazad reduced ferrous ammonium sulfate-induced cell death by 70–75% [4].

In vivo evidence includes:

  • Subarachnoid Hemorrhage (SAH): Reduces blood-brain barrier (BBB) permeability by 60.6% (1.0 mg/kg IV) and attenuates microvascular endothelial injury [4].
  • Inflammatory Bowel Disease (IBD): In TNBS-induced rat colitis, tirilazad decreased colonic superoxide generation by 70–75% and myeloperoxidase activity (marker of neutrophil infiltration) by 60% [1].
  • Ischemia/Reperfusion: Lowers brain hydroxyl radical levels measured by salicylate trapping in head injury models [10].

Table 2: Comparative Antioxidant Mechanisms

AgentPrimary MechanismMembrane LocalizationCatalytic Iron Interaction
TirilazadRadical scavenging + membrane stabilizationHighYes (Fe²⁺ chelation)
Vitamin ERadical scavenging (chain-breaking)ModerateNo
GlucocorticoidsGene-mediated anti-inflammatoryLowNo
N-acetylcysteineGlutathione precursorNegligibleIndirect

Pharmacokinetics and Metabolic Pathways

Tirilazad exhibits complex pharmacokinetics influenced by high lipophilicity, gender differences, and rapid hepatic metabolism:

  • Absorption/Distribution:
  • Rapidly distributes to vascular endothelia and lipid-rich tissues after IV administration. Limited brain penetration in intact BBB, but injury-induced BBB disruption enhances parenchymal access [10].
  • Plasma protein binding exceeds 99%, restricting the free fraction available for activity [3].

  • Metabolism:

  • Undergoes extensive hepatic cytochrome P450 (CYP) 3A4-mediated metabolism, primarily via A-ring reduction to form U-89678, an equipotent metabolite [3] [4].
  • U-89678 demonstrates comparable neuroprotection in SAH models (39.1% BBB protection at 0.3 mg/kg) and neuronal cultures [4].

  • Gender and Age Effects:

  • AUC₀₋₆ for U-89678 was 2761 ng·hr/mL in elderly male stroke patients vs. 1477 ng·hr/mL in females (same 10 mg/kg/day regimen) [3].
  • This divergence is attributed to higher CYP3A4 activity in females and/or differences in body fat distribution [3] [8].

  • Clinical Pharmacokinetics:

  • In ischemic stroke patients, a loading dose (2.5 mg/kg q3h x 4 doses) achieves steady-state trough levels, maintained by 2.5 mg/kg q6h dosing [3].
  • Plasma half-life ranges 2–5 hours, necessitating frequent dosing for sustained LP inhibition [3] [8].

Comparative Analysis with Other Antioxidant Agents

Tirilazad’s niche lies in its membrane-targeted design, contrasting with conventional antioxidants:

  • vs. Glucocorticoids (e.g., Methylprednisolone):
  • Mechanistic Advantage: Tirilazad lacks glucocorticoid receptor binding, avoiding hyperglycemia and immunosuppression [5] [10].
  • Efficacy in LP Inhibition: In rat brain homogenates, tirilazad’s IC₅₀ for iron-induced LP is 10–60 μM, outperforming methylprednisolone (IC₅₀ > 500 μM) [10].
  • Clinical Translation: In SAH, tirilazad reduced mortality in men (6 mg/kg/day) without steroid-like side effects [7] [10].

  • vs. Endogenous Antioxidants (Vitamin E):

  • Spatial Specificity: Tirilazad concentrates at phospholipid bilayer surfaces (log P ~8), whereas vitamin E (log P ~10) distributes homogeneously within membrane cores [10].
  • Synergism: Potentiates vitamin E’s radical scavenging by reducing tocopheryl radical recycling needs [10].
  • Catalytic Activity: Unlike vitamin E, tirilazad interacts with pro-oxidant iron, providing multimodal protection [10].

  • vs. N-Acetylcysteine (NAC):

  • Downstream vs. Upstream Action: NAC boosts glutathione synthesis, indirectly supporting glutathione peroxidase. Tirilazad directly neutralizes radicals at injury sites [10].
  • Therapeutic Window: Tirilazad’s efficacy in SAH models is time-dependent but effective even when administered post-hemorrhage [4] [7].

  • Limitations and Contextual Use:

  • Gender Disparity: Reduced U-89678 exposure in females may necessitate dose adjustments [3] [8].
  • Lipophilicity Constraints: Requires emulsion-based IV formulations for optimal delivery, limiting oral use [10].
  • Clinical Niche: Best suited for acute oxidative injuries (SAH, spinal trauma) rather than chronic neurodegeneration [7] [10].

Properties

CAS Number

111793-42-1

Product Name

Tirilazad (mesylate hydrate)

IUPAC Name

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid;hydrate

Molecular Formula

C39H58N6O6S

Molecular Weight

739.0 g/mol

InChI

InChI=1S/C38H52N6O2.CH4O3S.H2O/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4;/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4);1H2/t26-,29-,31+,35-,37+,38+;;/m1../s1

InChI Key

NTRLSGIBUFLYST-VFTWSTDHSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O

Synonyms

21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate
Freedox
pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate
tirilazad
tirilazad mesylate
tirilazad mesylate hydrate
U 74006F
U-74006
U-74006F
U74006F

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.